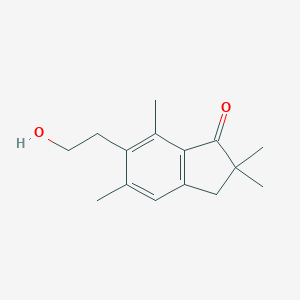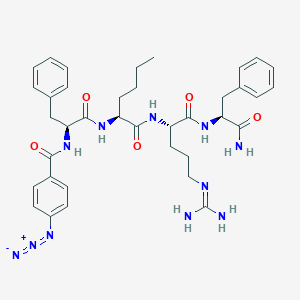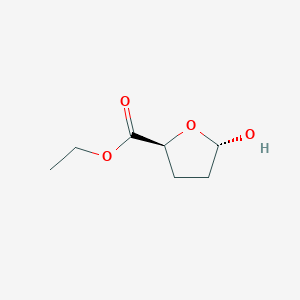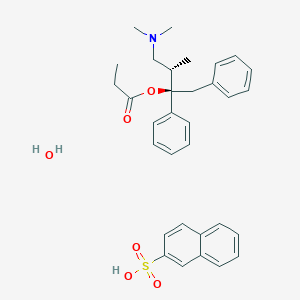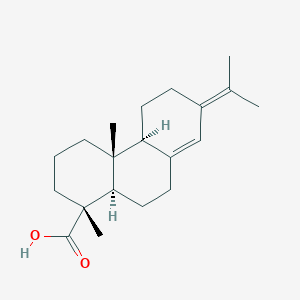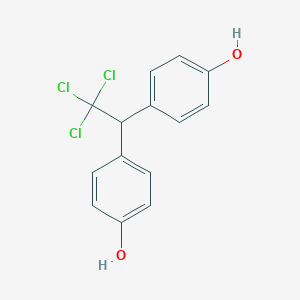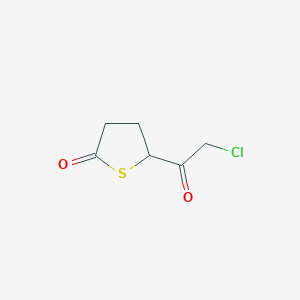
5-(2-Chloroacetyl)thiolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloroacetyl)thiolan-2-one, commonly known as CTC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a thiolactone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of CTC is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. CTC has been shown to inhibit the growth of various bacteria, fungi, and viruses by disrupting their metabolic processes.
Effets Biochimiques Et Physiologiques
CTC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses, making it a potential antimicrobial agent. Additionally, CTC has been shown to have anti-inflammatory and anticancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CTC in lab experiments include its high potency and specificity, making it a useful tool for studying various biological processes. However, the limitations of using CTC include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on CTC. One area of focus could be the development of new antimicrobial agents based on the structure of CTC. Additionally, further research could be done to better understand the mechanism of action of CTC and its potential therapeutic applications. Finally, research could be done to optimize the synthesis method of CTC to produce higher yields with minimal impurities.
Conclusion:
In conclusion, CTC is a thiolactone derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. CTC has potential applications as an antimicrobial, anti-inflammatory, and anticancer agent, making it a promising candidate for further research.
Méthodes De Synthèse
CTC can be synthesized using various methods, including the reaction of 2-chloroacetyl chloride with thiourea, the reaction of 2-chloroacetyl chloride with thiolactic acid, and the reaction of 2-chloroacetyl chloride with thioacetic acid. These methods have been optimized to produce high yields of CTC with minimal impurities.
Applications De Recherche Scientifique
CTC has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, CTC has been shown to have anti-inflammatory and anticancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Propriétés
Numéro CAS |
142079-24-1 |
|---|---|
Nom du produit |
5-(2-Chloroacetyl)thiolan-2-one |
Formule moléculaire |
C6H7ClO2S |
Poids moléculaire |
178.64 g/mol |
Nom IUPAC |
5-(2-chloroacetyl)thiolan-2-one |
InChI |
InChI=1S/C6H7ClO2S/c7-3-4(8)5-1-2-6(9)10-5/h5H,1-3H2 |
Clé InChI |
HIDKZLZILRDHNZ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)SC1C(=O)CCl |
SMILES canonique |
C1CC(=O)SC1C(=O)CCl |
Synonymes |
2(3H)-Thiophenone, 5-(chloroacetyl)dihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



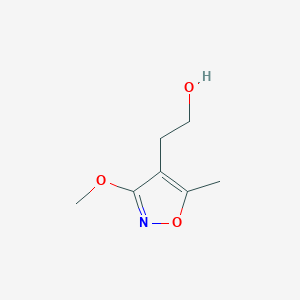

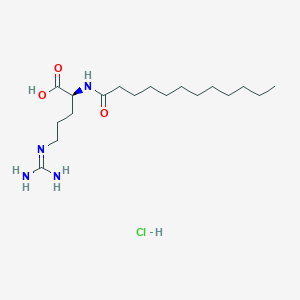
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
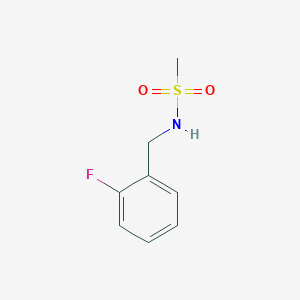
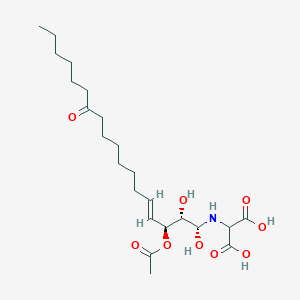
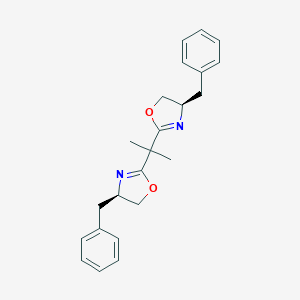
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
